2-Aminomethyl-4-ethoxycarbonylmorpholine
Description
2-Aminomethyl-4-ethoxycarbonylmorpholine is a substituted morpholine derivative featuring an aminomethyl group at the 2-position and an ethoxycarbonyl group at the 4-position of the morpholine ring. For example, morpholine derivatives such as 2-Acetylamidomethyl-4-(4-fluorobenzyl)morpholine (CAS 112913-94-7) are synthesized via multi-step procedures involving functional group modifications, as seen in .
Properties
Molecular Formula |
C8H16N2O3 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl 2-(aminomethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C8H16N2O3/c1-2-12-8(11)10-3-4-13-7(5-9)6-10/h7H,2-6,9H2,1H3 |
InChI Key |
ZQZNIVUZKAVQAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCOC(C1)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below compares 2-Aminomethyl-4-ethoxycarbonylmorpholine with key analogs based on molecular structure, substituents, and physicochemical properties:
*Calculated based on molecular formula.
Functional Group Impact on Properties
- Lipophilicity: The ethoxycarbonyl group in this compound likely increases lipophilicity (predicted XLogP3 ~1.5) compared to 4-(2-Aminoethyl)morpholine (XLogP3 ~0.5, inferred from ). However, it is less lipophilic than the fluorobenzyl-substituted derivatives (e.g., XLogP3 = 0.9 for 2-Acetylamidomethyl-4-(4-fluorobenzyl)morpholine ).
- Hydrogen Bonding: The primary amine in this compound provides hydrogen bond donor capacity, similar to 4-(2-Aminoethyl)morpholine. In contrast, acetylamido or benzyloxycarbonyl groups (e.g., in and ) reduce donor capacity but enhance steric bulk.
- Synthetic Utility: Ethoxycarbonyl groups are often used as protecting groups in organic synthesis, suggesting that this compound could serve as an intermediate for further modifications, akin to ethyl 4-amino-2-morpholino-5-pyrimidinecarboxylate in .
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